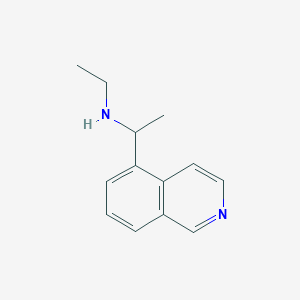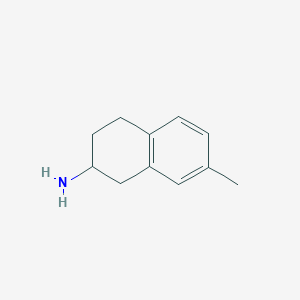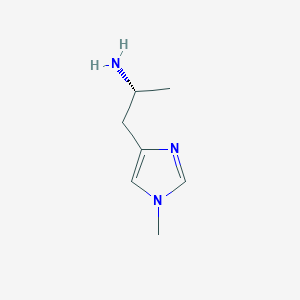
(R)-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine is a chiral amine compound featuring an imidazole ring. Compounds with imidazole rings are often found in biologically active molecules and pharmaceuticals due to their ability to interact with various biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated using methyl iodide to introduce the methyl group at the 1-position.
Chiral Amine Introduction:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The imidazole ring can interact with enzyme active sites, making it a potential enzyme inhibitor.
Receptor Binding: It can bind to various receptors in the body, influencing biological pathways.
Medicine
Pharmaceuticals: The compound can be a building block for drugs targeting specific enzymes or receptors.
Diagnostics: It can be used in diagnostic assays due to its ability to bind to biological targets.
Industry
Material Science: The compound can be used in the synthesis of polymers or other materials with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine involves its interaction with biological targets such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. The chiral amine group can also interact with chiral centers in biological molecules, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Histamine: Contains an imidazole ring and is involved in immune responses.
Imidazole: The parent compound of the imidazole family, used in various chemical reactions.
Clonidine: Contains an imidazole ring and is used as a medication for hypertension.
Uniqueness
®-1-(1-Methyl-1H-imidazol-4-YL)propan-2-amine is unique due to its chiral center and specific substitution pattern on the imidazole ring. This gives it distinct chemical and biological properties compared to other imidazole derivatives.
Propiedades
Número CAS |
736115-18-7 |
|---|---|
Fórmula molecular |
C7H13N3 |
Peso molecular |
139.20 g/mol |
Nombre IUPAC |
(2R)-1-(1-methylimidazol-4-yl)propan-2-amine |
InChI |
InChI=1S/C7H13N3/c1-6(8)3-7-4-10(2)5-9-7/h4-6H,3,8H2,1-2H3/t6-/m1/s1 |
Clave InChI |
HMKKPVLTZFFRFB-ZCFIWIBFSA-N |
SMILES isomérico |
C[C@H](CC1=CN(C=N1)C)N |
SMILES canónico |
CC(CC1=CN(C=N1)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


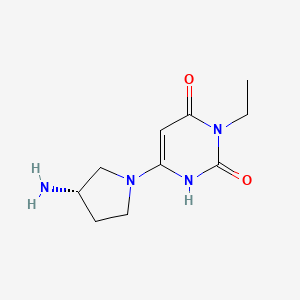

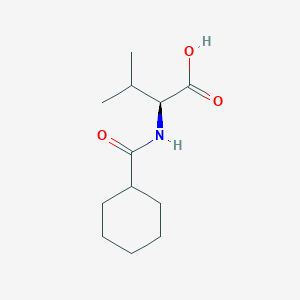
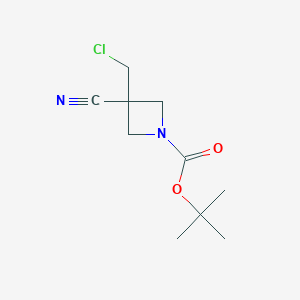
![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)
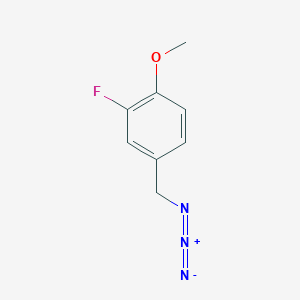
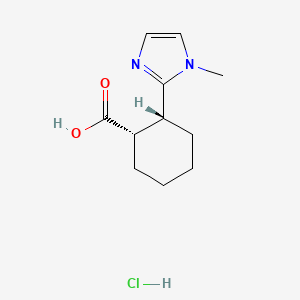
![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)
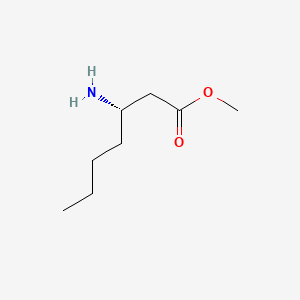
![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
